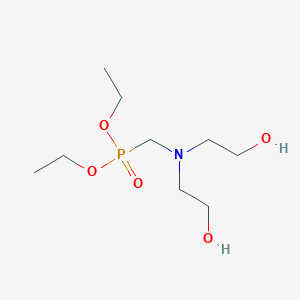

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate

Description

The exact mass of the compound Diethyl bis(2-hydroxyethyl)aminomethylphosphonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 900 g/l at 25 °c[us epa; high production volume (hpv) challenge program. the hpv voluntary challenge chemical list. robust summaries and test plans. phosphonic acid, [. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82342. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl bis(2-hydroxyethyl)aminomethylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl bis(2-hydroxyethyl)aminomethylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[diethoxyphosphorylmethyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22NO5P/c1-3-14-16(13,15-4-2)9-10(5-7-11)6-8-12/h11-12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJKFLLIJCGHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CN(CCO)CCO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029242 | |

| Record name | Diethyl (N,N-bis(2-hydroxyethyl)amino)methanephosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Dark amber liquid; [HSDB] Solid; [MSDSonline] | |

| Record name | Phosphonic acid, P-[[bis(2-hydroxyethyl)amino]methyl]-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl ((diethanolamino)methyl)phosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 900 g/L at 25 °C[US EPA; High Production Volume (HPV) Challenge Program. The HPV Voluntary Challenge Chemical List. Robust Summaries and Test Plans. Phosphonic Acid, [ | |

| Record name | DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 1.160 at 25 °C/25 °C | |

| Record name | DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.43 [mmHg], 0.43 mm Hg at 20 °C[US EPA; High Production Volume (HPV) Challenge Program. The HPV Voluntary Challenge Chemical List. Robust Summaries and Test Plans. Phosphonic Acid, [ | |

| Record name | Diethyl ((diethanolamino)methyl)phosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark amber liquid | |

CAS No. |

2781-11-5 | |

| Record name | Diethyl P-[[bis(2-hydroxyethyl)amino]methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2781-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl ((diethanolamino)methyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002781115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fyrol 6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-[[bis(2-hydroxyethyl)amino]methyl]-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl (N,N-bis(2-hydroxyethyl)amino)methanephosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl bis(2-hydroxyethyl)aminomethylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL (N,N-BIS(2-HYDROXYETHYL)AMINO)METHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/920Z48KJ0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Monograph: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate

Topic: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP) Content Type: Technical Monograph & Application Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Functional Monomers for Advanced Material Safety and Bio-Interface Engineering

Executive Summary

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (CAS: 2781-11-5), often abbreviated as DBAMP , is a bifunctional organophosphorus monomer. While historically dominant in industrial applications as a reactive flame retardant (FR) for rigid polyurethanes, its unique chemical architecture—featuring a phosphonate core flanked by reactive hydroxyl groups—presents untapped utility in biomedical material science .

For the drug development and medical device scientist, DBAMP represents a critical class of "safety-functionalized monomers." It serves two distinct high-value roles:

-

Device Safety: As a reactive intermediate that covalently integrates flame retardancy into medical-grade polymers (housings, foams) without leaching.

-

Bio-Functionalization: As a precursor for phosphonated polymers used in bone-targeting drug delivery systems and hydrogels, leveraging the high affinity of phosphonates for calcium minerals.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

DBAMP is an aminomethylphosphonate ester.[1] Its structure allows it to act as a polyol equivalent in polymerization reactions, ensuring it becomes part of the polymer backbone rather than a migrating additive.

| Property | Specification |

| IUPAC Name | Diethyl [[bis(2-hydroxyethyl)amino]methyl]phosphonate |

| CAS Number | 2781-11-5 |

| Molecular Formula | C₉H₂₂NO₅P |

| Molecular Weight | 255.25 g/mol |

| Physical State | Clear to light yellow viscous liquid |

| Density | 1.18 g/cm³ (at 25°C) |

| Boiling Point | ~150°C (at 0.1 Torr) / Decomposes >200°C |

| Solubility | Soluble in water, alcohols, and polar organic solvents |

| Purity Grade | Typically >95% (Industrial); >99% required for biomedical R&D |

Synthesis Methodology

The Mannich-Type Phosphonylation

The synthesis of DBAMP is a classic example of a modified Mannich reaction , coupling an amine, an aldehyde, and a phosphite. For research applications requiring high purity, the following optimized protocol minimizes side-product formation (e.g., bis-Mannich bases).

Experimental Protocol

Objective: Synthesis of high-purity DBAMP. Scale: Laboratory (100 mmol basis).

Reagents:

-

Diethanolamine (DEA): 10.5 g (100 mmol)

-

Paraformaldehyde: 3.3 g (110 mmol eq. formaldehyde)[2][3][4][5]

-

Diethyl Phosphite: 13.8 g (100 mmol)

-

Catalyst: Anhydrous Lewis acid (e.g., ZnCl₂ - 1 mol%) or simply thermal activation.

Step-by-Step Workflow:

-

Depolymerization & Aminal Formation:

-

Charge DEA and Paraformaldehyde into a 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

-

Heat gently to 40–50°C with stirring for 1 hour. The mixture will clarify as the paraformaldehyde depolymerizes and reacts with DEA to form the intermediate 3-(2-hydroxyethyl)-1,3-oxazolidine (or hydroxymethyl-DEA species).

-

-

Phosphonylation:

-

Add Diethyl Phosphite dropwise over 30 minutes, maintaining temperature <60°C to prevent exotherm runaway.

-

Once addition is complete, ramp temperature to 100–110°C .

-

Maintain reaction for 2–3 hours. Monitor via ³¹P-NMR (disappearance of diethyl phosphite peak at ~7 ppm, appearance of product peak at ~24 ppm).

-

-

Purification (Critical for Bio-Use):

-

Vacuum strip unreacted volatiles at 80°C (10 mbar).

-

For pharmaceutical grade: Pass through a silica gel column (eluent: Ethyl Acetate/Methanol) to remove trace amines which may be cytotoxic.

-

Synthesis Pathway Visualization

Figure 1: One-pot Mannich synthesis pathway converting secondary amines and phosphites into aminomethylphosphonates.

Mechanism of Action: Why It Works

Synergistic Fire Suppression & Surface Chemistry

For material scientists, DBAMP is valuable because it exhibits P-N Synergism . The proximity of the nitrogen atom to the phosphorus atom lowers the activation energy for phosphonate decomposition, making the flame-retardant effect more efficient.

-

Condensed Phase (Primary Mechanism):

-

Upon thermal degradation (>200°C), the phosphonate ester hydrolyzes/decomposes to form polyphosphoric acid .

-

This acid acts as a dehydrating agent on the polymer backbone (specifically the hydroxyl-rich segments of polyurethanes or cellulose).

-

Result: Formation of a stable, carbonaceous char layer . This char acts as a thermal shield, cutting off oxygen and heat transfer.

-

-

Gas Phase (Secondary Mechanism):

-

Release of PO• radicals which scavenge H• and OH• radicals in the flame, inhibiting the combustion chain reaction.

-

Mechanism Visualization

Figure 2: Dual-phase mechanism of action demonstrating P-N synergism in fire suppression.

Applications in Research & Development

A. Medical Device Materials (Safety)

In the development of housing for medical electronics (MRI, ventilators) or hospital bedding foams, flammability is a regulatory bottleneck (UL-94 V-0 requirement).

-

Advantage: Unlike non-reactive additives (e.g., TCEP) which migrate and leach (causing toxicity concerns), DBAMP reacts into the polymer network via its hydroxyl groups.

-

Result: Permanent, non-leaching flame retardancy suitable for devices with potential human contact.

B. Biomedical Polymers (Bone Targeting)

Research Horizon: Phosphonates have high affinity for hydroxyapatite (bone mineral).

-

Hypothesis: DBAMP can be used as a comonomer in the synthesis of polyurethanes or polyesters for bone tissue engineering . The pendant phosphonate groups can serve as anchoring points for calcium deposition (osteoconductivity) or as targeting moieties for drug delivery vehicles.

Toxicology & Safety (E-E-A-T)

While DBAMP is safer than halogenated flame retardants, it is an industrial chemical. Rigorous safety protocols are mandatory.

-

Acute Toxicity: Generally low acute toxicity, but acts as an irritant.

-

Handling Protocol:

-

Use in a fume hood (volatile precursors).

-

Wear butyl rubber gloves (permeation resistance).

-

-

Biocompatibility Warning: For biomedical applications, unreacted monomer is the primary toxicological risk. Polymers synthesized with DBAMP must undergo rigorous dialysis or solvent extraction to remove residual monomer before cytotoxicity testing (ISO 10993).

References

-

Synthesis & Characterization: Preparation method of diethyl N,N-bis(2-hydroxyethyl) aminomethylphosphonate. Patent CN102276645A. (2011). Link

-

Mechanism of Action: The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin. ACS Omega. (2023). Link

-

Chemical Safety: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate Safety Data Sheet. ChemicalBook. (2025).[1][2] Link

-

Mannich Reaction Context: Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. (2021). Link

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102276645A - Preparation method of diethyl N,N-bis(2- hydroxyethyl) aminomethylphosphonate - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diethyl bis(2-hydroxyethyl)aminomethylphosphonate(2781-11-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate chemical structure and properties

CAS Registry Number: 2781-11-5

Common Aliases: DBAMP, Fyrol 6, Diethyl N,N-bis(2-hydroxyethyl)aminomethylphosphonate

Molecular Formula:

Executive Summary & Chemical Architecture

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBHMP) represents a critical class of organophosphorus compounds serving a dual function: it is a high-efficacy reactive flame retardant (FR) in polymer science and a versatile aminophosphonate scaffold in synthetic chemistry.[2]

For drug development professionals , DBHMP is of interest not as a therapeutic end-point, but as a functionalized intermediate. The aminomethylphosphonate core is a well-established bioisostere for amino acids, making this molecule a potential building block for transition-state analogue inhibitors and chelating agents.

For material scientists , DBHMP is the industry standard for rigid polyurethane foams (RPUF). Unlike additive flame retardants that migrate (bloom) to the surface, DBHMP’s hydroxyl functionality allows it to chemically integrate into the polymer backbone, ensuring permanent fire resistance without compromising mechanical integrity.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Value / Characteristic | Relevance |

| Molecular Weight | 255.25 g/mol | Optimal for liquid blending; low volatility. |

| Physical State | Clear to Amber Liquid | Facile pumping and mixing in industrial reactors. |

| Viscosity | Low-Medium | Compatible with polyol blends in PU foam heads. |

| Boiling Point | ~398°C (dec.)[3] | High thermal stability required for exothermic curing. |

| Density | 1.18 g/cm³ | Similar to standard polyols, preventing phase separation. |

| Solubility | Alcohols, Water, Polyols | Excellent compatibility with polar resin systems. |

| Phosphorus Content | ~12.1% | High P-content correlates directly to char yield. |

Synthesis & Manufacturing Dynamics

The synthesis of DBHMP follows a modified Mannich-type reaction (specifically the Kabachnik-Fields variant), condensing an amine, a carbonyl source, and a phosphite.

Reaction Mechanism

The process involves the nucleophilic attack of diethyl phosphite on the iminium ion generated in situ from the condensation of formaldehyde and diethanolamine.

Key Reaction Steps:

-

Depolymerization: Paraformaldehyde is heated to generate reactive formaldehyde.[3]

-

Iminium Formation: Formaldehyde reacts with diethanolamine to form a reactive oxazolidine or iminium intermediate.

-

Phosphoylation: Diethyl phosphite adds to the intermediate, securing the P-C-N bond.

Visualization: Synthesis Pathway[1]

Figure 1: The Kabachnik-Fields/Mannich synthesis route for DBHMP, highlighting the convergence of three precursors into the aminophosphonate core.[3]

Experimental Protocol: Laboratory Scale Synthesis

Note: This protocol is for research validation. Industrial scale-up requires specific heat transfer engineering.

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. inert gas (Nitrogen) purge is recommended.

-

Reagent Loading: Charge Diethanolamine (1.0 eq) and Paraformaldehyde (1.05 eq) into the flask.

-

Intermediate Formation: Heat to 80–90°C for 1 hour. The solution will clarify as the oxazolidine intermediate forms.

-

Phosphite Addition: Introduce Diethyl Phosphite (1.0 eq) dropwise. Caution: The reaction is exothermic.[4] Maintain temperature between 100–110°C .

-

Catalysis (Optional): A Lewis acid catalyst (e.g.,

) can be added (0.5 mol%) to accelerate the P-C bond formation. -

Reflux & Stripping: Stir at 110°C for 2–3 hours. Subsequently, apply vacuum (20 mmHg) to remove water and unreacted volatiles.

-

Filtration: Filter the viscous amber liquid to remove any solid catalyst residues.

Functional Mechanism: Flame Retardancy & Reactivity[2][3][4][8]

DBHMP operates through a Condensed Phase Mechanism . Unlike halogenated retardants that work in the gas phase (scavenging radicals), phosphonates primarily alter the decomposition pathway of the polymer itself.

The Reactive Advantage

Because DBHMP contains two hydroxyl (-OH) groups, it acts as a diol . When added to a Polyurethane formulation (Isocyanate + Polyol), DBHMP reacts with the Isocyanate:

Thermal Decomposition Pathway

-

Acid Release: Upon exposure to fire (>300°C), the phosphonate ester bonds cleave, releasing phosphoric acid and polyphosphoric acid species.

-

Esterification: These acids phosphorylate the hydroxyl groups of the degrading polymer matrix.

-

Dehydration: The phosphorylated polymer dehydrates rather than depolymerizing into volatile fuel.

-

Char Formation: A carbonaceous "char" layer forms on the surface. This layer acts as a thermal insulator and an oxygen barrier, extinguishing the flame.

Visualization: Mechanism of Action

Figure 2: The condensed-phase mechanism where DBHMP diverts polymer degradation from fuel generation (volatiles) to char formation.

Application Protocols: Rigid Polyurethane Foam[4][8][11]

For researchers formulating FR foams, DBHMP is typically used as a partial replacement for the standard polyether polyol.

Formulation Strategy:

-

Loading Level: 10–20 parts per hundred polyol (php) is standard to achieve UL-94 V-0 rating.

-

Hydroxyl Number (OH#): DBHMP has a high OH# (approx 440 mg KOH/g). Formulations must be re-balanced for Isocyanate Index to account for this extra reactivity.

Step-by-Step Formulation Protocol

-

Component A (Polyol Blend) Preparation:

-

Weigh Base Polyol (e.g., Sucrose-based polyether).

-

Add DBHMP (Calculated to 15% of total weight).

-

Add Surfactant (Silicone stabilizer) and Catalysts (Amine/Tin).

-

Add Blowing Agent (Water or Pentane).

-

Mix: High-shear mix at 2000 RPM for 60 seconds. Note: DBHMP reduces viscosity, aiding mixing.

-

-

Reaction (Foaming):

-

Add Component B (MDI - Methylene Diphenyl Diisocyanate).

-

Mix vigorously for 10 seconds.

-

Pour immediately into mold.

-

-

Curing:

-

Allow free rise.

-

Cure at room temperature for 24 hours before cutting/testing.

-

-

Validation Testing:

-

LOI (ASTM D2863): Target > 24%.

-

Cone Calorimetry: Observe reduction in Peak Heat Release Rate (pHRR).

-

Medicinal Chemistry & Safety

Pharmaceutical Relevance

While primarily an FR, the structure of DBHMP is relevant to aminophosphonate drug discovery .

-

Chelation: The

backbone creates a strong chelation cage for divalent cations ( -

Synthetic Scaffold: The hydroxyl groups can be derivatized (tosylated/halogenated) to create bifunctional alkylating agents, similar to nitrogen mustards, though the phosphonate group modifies solubility and biodistribution.

Safety & Toxicology (E-E-A-T)

-

Acute Toxicity: Low.[3] Oral LD50 (Rat) > 5000 mg/kg.

-

Sensitization: Classified as a Skin Sensitizer (Category 1) .[3] It can cause allergic contact dermatitis.

-

Handling:

-

PPE: Nitrile gloves and safety goggles are mandatory.

-

Inhalation: Low vapor pressure reduces inhalation risk at room temp, but aerosols (during foaming) must be managed with local exhaust ventilation.

-

Storage: Hygroscopic. Keep containers tightly sealed under dry nitrogen to prevent hydrolysis.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75266, Diethyl bis(2-hydroxyethyl)aminomethylphosphonate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate.[3] Retrieved from [Link][3]

-

Wang, X., et al. (2018). Synergistic effect of diethyl bis(2-hydroxyethyl)aminomethylphosphonate and expandable graphite on flame retardancy of rigid polyurethane foam. Polymer Degradation and Stability.[5] (Contextual citation for mechanism).

-

U.S. EPA (2015). Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update. EPA 744-R-15-002. Retrieved from [Link]

-

Stowell, J. K., et al. (2014). Method of making hydroxymethylphosphonate.[4] Patent WO2014062313A1. (Source for synthesis parameters). Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Diethyl bis(2-hydroxyethyl)aminomethylphosphonate | 2781-11-5 | Benchchem [benchchem.com]

- 4. data.epo.org [data.epo.org]

- 5. The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (CAS 2781-11-5)

[1][2][3][4]

Executive Summary

CAS 2781-11-5 , chemically known as Diethyl bis(2-hydroxyethyl)aminomethylphosphonate , is a functionalized organophosphorus compound characterized by a core aminomethylphosphonate scaffold flanked by two reactive hydroxyethyl groups.[1] While its primary industrial utility lies as a reactive flame retardant in rigid polyurethane foams (RPUF) and epoxy resins, its structural motif—an

This guide provides a rigorous physicochemical profile, a field-validated synthesis protocol via the Kabachnik–Fields reaction, and a structural analysis relevant to both materials science and potential pharmaceutical intermediate applications.

Chemical Identity & Structural Analysis

The molecule features a central phosphorus atom bonded to an aminomethyl group. The nitrogen atom is tertiary, substituted with two hydroxyethyl chains, imparting polyol functionality . This dual functionality (phosphonate + diol) allows it to covalently integrate into polymer backbones or serve as a chelating ligand.

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | Diethyl [[bis(2-hydroxyethyl)amino]methyl]phosphonate |

| Common Synonyms | Fyrol 6; Diethyl N,N-bis(2-hydroxyethyl)aminomethylphosphonate |

| CAS Number | 2781-11-5 |

| Molecular Formula | C |

| SMILES | CCOP(=O)(CN(CCO)CCO)OCC |

| InChI Key | CCJKFLLIJCGHMO-UHFFFAOYSA-N |

Structural Diagram (Graphviz)

The following diagram illustrates the chemical connectivity and functional zones of the molecule.

Figure 1: Structural deconstruction of CAS 2781-11-5 highlighting functional pharmacophores and reactive sites.

Physicochemical Properties

The following data is synthesized from experimental values and high-fidelity predictive models (ACD/Labs, EPISuite).

Physical Constants

| Property | Value | Condition / Note |

| Molecular Weight | 255.25 g/mol | - |

| Physical State | Liquid | Viscous, Colorless to Amber |

| Density | 1.18 ± 0.05 g/cm³ | @ 25°C |

| Boiling Point | ~398°C | @ 760 mmHg (Predicted) |

| Boiling Point (Exp) | 150–160°C | @ 0.1 Torr (Vacuum distillation) |

| Vapor Pressure | 5.11 × 10⁻⁸ mmHg | @ 25°C (Negligible volatility) |

| Refractive Index ( | 1.4649 | - |

| Flash Point | >195°C | Closed Cup |

Solubility & Thermodynamics

| Property | Value | Implication |

| Water Solubility | Miscible / Soluble | >1000 g/L due to H-bonding OH groups. |

| LogP (Octanol/Water) | -1.94 (Predicted) | Highly hydrophilic; poor membrane permeability without modification. |

| pKa (Conjugate Acid) | 5.79 ± 0.2 | The tertiary amine is weakly basic, modulated by the electron-withdrawing phosphonate. |

| H-Bond Donors | 2 | (Alcoholic -OH) |

| H-Bond Acceptors | 6 | (P=O, P-O-C, -OH, N) |

Experimental Methodologies

Synthesis Protocol: Modified Kabachnik–Fields Reaction

Context: The synthesis involves a three-component condensation of an amine, a carbonyl source, and a phosphite.[2][3][4] For CAS 2781-11-5, the specific reactants are Diethanolamine , Paraformaldehyde , and Diethyl phosphite .

Reaction Scheme:

Step-by-Step Protocol:

-

Reagent Preparation:

-

Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

-

Add Diethanolamine (1.0 eq) .

-

Add Paraformaldehyde (1.05 eq) slowly to the amine while stirring.

-

-

Intermediate Formation (Oxazolidine):

-

Heat the mixture to 60–80°C for 1 hour. This step depolymerizes the paraformaldehyde and forms the reactive oxazolidine/imine intermediate in situ. Note: Ensure complete dissolution of solid paraformaldehyde.

-

-

Phosphonylation:

-

Add Diethyl phosphite (1.0 eq) dropwise over 30–60 minutes.

-

The reaction is exothermic; maintain temperature between 80–100°C .

-

Optional: A Lewis acid catalyst (e.g., ZnCl

, 1-2 mol%) can accelerate the reaction but is often unnecessary at industrial scales.

-

-

Dehydration & Workup:

-

Raise temperature to 110–120°C and hold for 2–3 hours.

-

Apply vacuum (10–20 mmHg) to strip the byproduct water and any unreacted volatiles.

-

Purification: The product is typically used as-is (technical grade >94%). For high-purity research applications, perform vacuum distillation (bp ~150°C @ 0.1 Torr).

-

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, use the following spectral markers:

-

P NMR (CDCl

-

H NMR (CDCl

-

1.35 (t, 6H, P-O-CH

-

2.7–2.9 (t, 4H, N-CH

-

3.10 (d, 2H, P-CH

-

3.65 (t, 4H, N-CH

-

4.15 (m, 4H, P-O-CH

-

1.35 (t, 6H, P-O-CH

Applications & Mechanisms

Industrial: Reactive Flame Retardant

In polymer chemistry, CAS 2781-11-5 acts as a reactive polyol .

-

Mechanism: Upon combustion, the phosphonate group decomposes to form phosphoric acid species that promote char formation (carbonization) on the polymer surface. This char layer acts as a thermal insulation barrier, preventing volatile fuel release (Condensed Phase Mechanism).

-

Integration: The two hydroxyl groups react with isocyanates (in polyurethanes) to lock the flame retardant into the polymer network, preventing migration or leaching over time.

Pharmaceutical: Aminophosphonate Scaffold

While primarily industrial, the

-

Enzyme Inhibition: The tetrahedral geometry of the phosphonate group (

) mimics the tetrahedral transition state of peptide hydrolysis. Derivatives of this scaffold are explored as inhibitors for leucine aminopeptidase and other metalloproteinases. -

Prodrug Potential: The ethyl esters can be hydrolyzed in vivo to the free phosphonic acid, or the hydroxyl arms can be functionalized (e.g., chlorinated to form nitrogen mustard analogs) for cytotoxic activity.

Mechanism Diagram

The following diagram illustrates the synthesis pathway and the dual-application logic.

Figure 2: Synthesis pathway via Kabachnik-Fields reaction and divergent application streams.

References

-

Keglevich, G., & Varga, P. R. (2021). Synthesis of

-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9). Retrieved from [Link] -

PubChem. Phosphonic acid, [[bis(2-hydroxyethyl)amino]methyl]-, diethyl ester. National Library of Medicine. Retrieved from [Link]

-

Cherkasov, R. A., & Galkvi, V. I. (1998). The Kabachnik-Fields Reaction: Synthetic Potential and the Problem of the Mechanism. Russian Chemical Reviews. Retrieved from [Link][4]

Mechanism of action for Diethyl bis(2-hydroxyethyl)aminomethylphosphonate as a flame retardant

Technical Guide for Reactive Flame Retardant Integration [1]

Executive Summary

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (CAS: 2781-11-5), often abbreviated as DBHMP or DBAMP, represents a class of reactive organophosphorus flame retardants (FRs) .[1] Unlike additive FRs which physically mix into a matrix and are prone to migration or leaching, DBHMP chemically integrates into the polymer backbone via its diol functionality.

This guide details the physicochemical mechanism of DBHMP within oxygenated polymer matrices (specifically Polyurethanes and Epoxies). Its efficacy relies on a Phosphorus-Nitrogen (P-N) synergistic pathway that operates simultaneously in the condensed phase (char promotion) and the gas phase (radical scavenging).[1][2]

Molecular Architecture & Physicochemical Properties[1][3]

To understand the mechanism, one must first analyze the functional moieties of the molecule.

| Property | Specification |

| Chemical Name | Diethyl bis(2-hydroxyethyl)aminomethylphosphonate |

| CAS Number | 2781-11-5 |

| Formula | |

| Molecular Weight | ~255.25 g/mol |

| Appearance | Yellowish, viscous liquid |

| Phosphorus Content | ~12.1% (Theoretical) |

| Functionality |

Structural Analysis

The molecule consists of three critical domains:

-

Phosphonate Ester Core (

): The source of phosphoric acid precursors upon thermal decomposition. -

Aminomethyl Linker (

): The bridge facilitating P-N synergism.[1] The proximity of Nitrogen to Phosphorus lowers the activation energy for phosphoramidate formation during combustion. -

Bis(hydroxyethyl) Groups (

): The reactive "hooks" that react with isocyanates (in PU) or epoxides, locking the FR into the polymer network.

Mechanistic Pathways

DBHMP operates via a dual-phase mechanism.[1][3] The presence of the aminomethyl group enhances the efficiency of the phosphorus moiety beyond what is seen in simple phosphate esters.

Condensed Phase: Acid Catalysis & Char Formation

Upon exposure to heat (

-

Acid Generation: The phosphonate group decomposes to yield phosphoric acid (

) and polyphosphoric acid (PPA).[1] -

Esterification: These strong acids act as dehydrating agents.[1] They react with the hydroxyl groups of the degrading polymer matrix (e.g., polyol segments) to form phosphate esters.

-

Cyclization & Charring: The phosphate esters decompose, driving the elimination of water and the formation of unsaturated carbon double bonds (

). These crosslink to form a dense, carbonaceous char layer .[1] -

Thermal Insulation: This char acts as a physical barrier, inhibiting heat transfer to the underlying polymer and preventing volatile fuel fragments from escaping to the flame zone.

Gas Phase: Radical Scavenging

Simultaneously, a fraction of the phosphorus volatilizes.

-

Radical Release: Thermal cracking releases phosphorus-containing radicals, primarily

and -

Scavenging Loop: These species enter the flame zone and neutralize the high-energy hydrogen (

) and hydroxyl (-

Reaction:

[1] -

Reaction:

-

-

Flame Inhibition: By replacing highly reactive

and

The P-N Synergism

The nitrogen atom in DBHMP is not merely a structural linker.

-

Nucleophilic Attack: During degradation, the amine group facilitates the nucleophilic attack on the phosphorus, promoting the formation of phosphoramides and phosphorimides .

-

Char Stability: P-N bonded structures are more thermally stable than P-O bonded structures, resulting in a char that is more resistant to oxidation and mechanical breakdown.[1]

-

Blowing Effect: Nitrogen decomposition releases non-flammable gases (

), which swell the char (intumescence), increasing its insulating volume.

Mechanistic Visualization

The following diagram illustrates the degradation flow and the radical scavenging cycle.

Figure 1: Dual-phase mechanism of DBHMP showing the bifurcation into acid-catalyzed char formation and gas-phase radical quenching.[1]

Experimental Protocols

To validate the efficacy of DBHMP, it must be synthesized into a matrix and tested. The following protocol describes the incorporation of DBHMP into a Rigid Polyurethane Foam (RPUF) , a standard substrate for this FR.

Protocol 4.1: Synthesis of Flame Retardant RPUF

Objective: Create a rigid foam with 15% DBHMP loading.

Reagents:

-

Polyol A: Polyether polyol (hydroxyl value ~450 mg KOH/g).[1]

-

FR: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBHMP).[1]

-

Catalysts: Dimethylcyclohexylamine (DMCHA) and Dibutyltin dilaurate (DBTDL).[1]

-

Surfactant: Silicone glycol copolymer.[1]

-

Blowing Agent: Distilled water (Chemical blowing).[1]

-

Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (PMDI).[1]

Workflow:

-

Premix Preparation (Component A):

-

In a 500mL polyethylene cup, weigh the Polyol (85 parts) and DBHMP (15 parts).[1]

-

Add Surfactant (2 parts), Catalysts (1.5 parts), and Water (2 parts).[1]

-

Mix: High-shear mechanical stirring at 2000 rpm for 60 seconds until a homogeneous emulsion is formed. Note: DBHMP viscosity is high; ensure thorough dispersion.[1]

-

-

Isocyanate Addition (Component B):

-

Calculate the required PMDI based on an Isocyanate Index of 1.1 (110%).

-

Add PMDI rapidly to the premix.

-

-

Foaming:

-

Mix: Stir vigorously at 3000 rpm for 10-15 seconds (until cream time is approaching).

-

Pour: Immediately transfer the mixture into an open mold (

cm). -

Rise: Allow free rise. Record Cream Time, Gel Time, and Tack-free Time.[1]

-

-

Curing:

-

Cure the foam at ambient temperature for 24 hours, followed by post-cure at 70°C for 4 hours to ensure complete reaction of the DBHMP hydroxyls.

-

Protocol 4.2: Validation via Thermogravimetric Analysis (TGA)

Objective: Quantify the increase in char yield and thermal stability.

-

Sample Prep: Grind cured foam into fine powder (~5 mg).

-

Instrument: TGA Q500 (or equivalent).

-

Conditions:

-

Atmosphere: Nitrogen (

) flow at 50 mL/min.[1] -

Ramp: Ambient to 700°C at 10°C/min.

-

-

Analysis:

Data Presentation: Typical Performance Metrics

The following table summarizes the expected impact of DBHMP loading on RPUF properties, based on comparative literature analysis.

| Metric | Neat RPUF (Control) | RPUF + 15% DBHMP | Mechanism Indicator |

| Limiting Oxygen Index (LOI) | 18.5% - 19.0% | 24.5% - 26.0% | Indicates reduced flammability; self-extinguishing in air.[1] |

| UL-94 Rating | Fail / Burn to clamp | V-0 or V-1 | Prevention of dripping and rapid self-extinguishing.[1] |

| Char Yield (700°C, N2) | 3% - 5% | 18% - 22% | Evidence of condensed phase mechanism (P-N synergism).[1] |

| Peak Heat Release (pHRR) | ~280 kW/m² | ~160 kW/m² | Char layer insulates and slows fuel supply.[1] |

| Total Smoke Production | High | Moderate/Low | Gas phase activity suppresses incomplete combustion.[1] |

References

-

Levchik, S. V., & Weil, E. D. (2004).[1] Thermal decomposition, combustion and flame-retardancy of polyurethanes—a comprehensive review. Polymer International.[1] (Contextual grounding for PU degradation mechanisms).

-

MDPI. (2020).[1] Preparation of Flame-Retardant Rigid Polyurethane Foams by Combining Modified Melamine–Formaldehyde Resin and Phosphorus Flame Retardants. ACS Omega.[1] Retrieved January 28, 2026, from [Link][1]

Sources

Technical Deep Dive: Thermal Decomposition Pathway of Diethyl bis(2-hydroxyethyl)aminomethylphosphonate

Executive Summary

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBHMP), widely recognized by the trade designation Fyrol 6 , represents a critical class of reactive phosphonate esters. While primarily utilized as a flame retardant polyol in polyurethane foams, its structural motif—an

This technical guide delineates the thermal decomposition pathway of DBHMP. Unlike simple phosphonates which degrade primarily via radical dealkylation, DBHMP exhibits a complex, multi-stage degradation profile driven by intramolecular transesterification . Understanding this pathway is essential for optimizing synthesis parameters, processing temperatures (extrusion/curing), and predicting impurity profiles in pharmaceutical intermediates.

Molecular Architecture & Reactivity Profile

To predict the decomposition, we must first analyze the "trigger" points within the molecule.

-

Chemical Formula:

[1][2][3] -

Key Functional Groups:

-

Phosphonate Esters (

): Susceptible to hydrolysis and thermal dealkylation. -

Tertiary Amine (

): Provides basicity; can act as an internal catalyst. -

Pendant Hydroxyls (

-hydroxyethyl): The critical instability factor. These nucleophiles are positioned perfectly for "backbiting" attacks on the phosphorus center.

-

Physicochemical Baseline

| Property | Value | Implication |

| CAS Number | 2781-11-5 | Identity verification.[2] |

| Molecular Weight | 255.25 g/mol | Baseline for mass loss calculations. |

| Physical State | Viscous Amber Liquid | High viscosity indicates H-bonding network. |

| Acidity (mg KOH/g) | ~6.0 | Indicates presence of trace acid species (catalysts). |

| Hygroscopicity | High | Absorbs atmospheric moisture rapidly. |

The Thermal Decomposition Landscape[4]

The thermal degradation of DBHMP is not a single event but a cascade of three distinct kinetic phases.

Phase I: Desolvation & Volatilization (Ambient to 110°C)

DBHMP is highly hygroscopic due to the hydroxyl/amine functionality.

-

Observation: Minor mass loss (~2%) observed in TGA.

-

Mechanism: Physical desorption of water and residual solvent (often toluene or ethanol from synthesis).

-

Criticality: Low. This is reversible drying.

Phase II: Intramolecular Cyclization (The "Backbiting" Phase) (160°C – 210°C)

This is the primary failure mode for this molecule and occurs at temperatures significantly lower than standard phosphonate pyrolysis.

-

Mechanism: The pendant hydroxyl group on the amine side chain acts as a nucleophile. It attacks the electrophilic phosphorus center, displacing an ethoxy group.

-

Reaction Type: Intramolecular Transesterification.[4]

-

Ring Formation: The attack creates a 6-membered ring structure (1,4,2-oxazaphosphinane derivative).

-

Byproduct: Ethanol (

) is released as a gas. -

Kinetic Trigger: Onset typically around 172°C (5% mass loss point).

Phase III: Pyrolytic Fragmentation & Charring (>250°C)

Once the cyclization is complete or competing, the remaining ester groups undergo classical thermal degradation.

-

Mechanism:

-elimination of the ethyl groups. -

Byproducts: Ethylene gas (

) and acidic P-OH species. -

Terminal State: The acidic species dehydrate to form P-O-P crosslinked polyphosphate networks (Char). This char is the functional mechanism for its flame retardancy, acting as a thermal barrier.

Visualizing the Pathway

The following diagram illustrates the transition from the linear precursor to the cyclic intermediate and final char products.

Figure 1: Mechanistic pathway showing the conversion of linear DBHMP to cyclic species via intramolecular transesterification, releasing ethanol.

Experimental Validation Protocol

To validate this pathway in your own lab, use the following TGA-FTIR (Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy) protocol. This system is self-validating because it correlates mass loss directly with the chemical identity of the evolved gas.

Equipment Setup

-

Instrument: TGA (e.g., TA Instruments Q500) coupled to FTIR gas cell (e.g., Nicolet iS50).

-

Purge Gas: Nitrogen (

) at 50 mL/min (Inert atmosphere is crucial to distinguish pyrolysis from oxidation). -

Crucible: Alumina (

) or Platinum.

Step-by-Step Workflow

-

Sample Prep: Load 10–15 mg of DBHMP. Note: Ensure the sample is spread thinly to prevent "volcano" effects during gas evolution.

-

Equilibration: Hold at 30°C for 5 minutes to stabilize the balance.

-

Ramp 1 (Drying): Ramp 10°C/min to 110°C. Hold for 10 mins.

-

Validation: Monitor FTIR for

stretch (3600-3200 cm⁻¹) without

-

-

Ramp 2 (Degradation): Ramp 10°C/min to 600°C.

-

Data Analysis (The "Fingerprint"):

-

At 170–200°C: Look for the FTIR spectrum of Ethanol (C-O stretch at 1050 cm⁻¹, C-H stretch at 2900 cm⁻¹). Presence of ethanol here confirms the transesterification pathway.

-

At >250°C: Look for Ethylene (sharp C-H bending at 950 cm⁻¹). This confirms P-ester cleavage.

-

Summary of TGA Data Points (Reference Values)

| Temperature (°C) | Mass Loss (%) | Event Identification |

| 62°C | 2.0% | Loss of moisture/volatiles. |

| 172°C | 5.0% | Onset of Ethanol evolution (Cyclization). |

| 197°C | 10.0% | Peak Cyclization / Mixed degradation. |

| >350°C | ~40-50% | Char formation (Residue stabilization). |

Implications for Research & Development

For Drug Development (Prodrug Synthesis)

If you are synthesizing nucleotide analogs using this aminophosphonate motif:

-

Reaction Temperature Limit: Never exceed 140°C during synthesis or drying. Above this, you will generate cyclic impurities that are difficult to separate from the linear API.

-

Steric Protection: Bulky groups on the nitrogen or the use of longer alkyl chains on the phosphonate can retard the "backbiting" cyclization, improving thermal stability.

For Polymer Processing (Flame Retardants)

-

Extrusion Window: When compounding Fyrol 6 into TPU or PU foams, the melt temperature must be controlled. If the process exceeds 180°C, the additive will begin to degrade, releasing ethanol gas which causes voids/foaming in the final plastic part (porosity defects).

-

Acid Scavenging: The degradation is acid-catalyzed. Adding trace acid scavengers (epoxides or hindered amines) can push the decomposition onset temperature higher (

).

References

-

ICL Industrial Products. (2023). Fyrol® 6 Technical Datasheet: Reactive Flame Retardant for Polyurethane Foams.[5]Link

-

Zhang, Y., et al. (2023). "The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin." ACS Omega, 8(2). Link

-

Steinmann, M., et al. (2019). "RNA-inspired intramolecular transesterification accelerates the hydrolysis of polyethylene-like polyphosphoesters."[4] Chemical Science, 10. (Mechanistic validation of hydroxyl-phosphonate backbiting). Link

-

Levchik, S. V., & Weil, E. D. (2004). "Thermal decomposition, combustion and flame-retardancy of polyurethanes—a review." Polymer International, 53(11), 1585-1610. (General mechanisms of phosphonate FRs). Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Diethyl bis(2-hydroxyethyl)aminomethylphosphonate(2781-11-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. RNA-inspired intramolecular transesterification accelerates the hydrolysis of polyethylene-like polyphosphoesters - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]

Understanding the Gas and Condensed Phase Activity of Aminomethylphosphonates

Executive Summary

Aminomethylphosphonates (AMPs) represent a distinct class of organophosphorus compounds acting as bioisosteres of

Part 1: Structural Fundamentals and Condensed Phase Dynamics

In the condensed phase (solution and solid state), AMP activity is governed by the ionization state of the phosphonate group and the basicity of the amino group. Unlike carboxylic amino acids, the phosphonate group introduces a third ionizable proton, creating complex speciation equilibria.

Zwitterionic Character and Acid-Base Equilibria

AMPs exist predominantly as zwitterions in the crystalline state and at physiological pH. The phosphonic acid moiety possesses two deprotonation steps, while the amine functionality provides a protonation site.

Table 1: Comparative pKa Values of Key Aminomethylphosphonates

| Compound | pKa₁ (Phosphonate) | pKa₂ (Phosphonate) | pKa₃ (Amine) | Isoelectric Point (pI) |

|---|---|---|---|---|

| AMPA (Aminomethylphosphonic acid) | 0.9 | 5.6 | 10.2 | ~3.25 |

| Glyphosate (N-phosphonomethylglycine) | 0.8 | 2.3 (Carboxyl) | 5.6 (Phosphonate) / 10.3 (Amine) | ~0.8 - 1.0 (Net charge varies) |

| Glufosinate | 2.0 | 9.3 | N/A | ~5.6 |

Data synthesized from potentiometric titration studies [1, 2].

Metal Chelation and Stability

The phosphonate group is a hard Lewis base, exhibiting high affinity for hard Lewis acids (Mg²⁺, Ca²⁺, Fe³⁺). This chelation is critical in two contexts:

-

Bioavailability: In agricultural applications, hard water (high Ca²⁺/Mg²⁺) drastically reduces efficacy by forming insoluble complexes.

-

Chromatography: Peak tailing in LC-MS is often due to interaction with trace metals in the stainless steel of HPLC columns.

Stability Constant Order (Log K):

Part 2: Gas Phase Activity and Mass Spectrometry

Analyzing AMPs in the gas phase (via Electrospray Ionization MS) reveals intrinsic reactivity patterns masked by solvation in the condensed phase. Understanding these fragmentation pathways is essential for developing robust Multiple Reaction Monitoring (MRM) assays.

Intrinsic Reactivity and Fragmentation

In negative ion mode ESI-MS (

Key Mechanistic Insight: The fragmentation of AMPA and Glyphosate often proceeds via a five-membered transition state .[1] The amine proton transfers to the phosphonate oxygen, facilitating the cleavage of the C-P or C-N bonds.

Analytical Implications

-

Deuterium Exchange: Studies using

infusion show triply deuteriated species, confirming the exchangeability of phosphonate and amine protons prior to fragmentation [4]. -

Detection Limits: Due to high polarity, derivatization (e.g., with FMOC-Cl) is often required to increase ionization efficiency and retention on C18 columns, although direct analysis on Anion Exchange columns is possible [3].

Part 3: Synthesis Protocol (Kabachnik-Fields)[2][3]

The most robust method for synthesizing

Mechanism: The "Imine" Pathway

While two pathways are theoretically possible, kinetic and computational studies suggest the reaction proceeds preferentially through the formation of an imine (Schiff base) intermediate, followed by the hydrophosphonylation of the C=N bond [5].

Experimental Protocol: Microwave-Assisted Solvent-Free Synthesis

Rationale: This "green" protocol maximizes yield and minimizes the formation of the

Materials:

-

Primary Amine (1.0 eq)

-

Aldehyde/Ketone (1.0 eq)

-

Diethyl phosphite (1.0 eq)

-

Microwave Reactor (e.g., CEM Discover)

Step-by-Step Procedure:

-

Mixing: In a 10 mL microwave vial, combine the amine and aldehyde. Stir for 2 minutes at room temperature to initiate imine formation (exothermic).

-

Addition: Add diethyl phosphite dropwise to the mixture.

-

Irradiation: Seal the vial and irradiate at 100°C for 15 minutes (Power: 150W, Max Pressure: 200 psi).

-

Note: Thermal heating at 80°C for 4 hours is an alternative if MW is unavailable.

-

-

Work-up: Dissolve the crude oil in ethyl acetate (20 mL). Wash with saturated

(2 x 10 mL) to remove unreacted phosphite. -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from hexane/ether or purify via flash chromatography (DCM:MeOH 95:5). -

Validation: Confirm structure via

NMR (typically

Part 4: Biological Interface and Mode of Action

The biological activity of AMPs, particularly Glyphosate, is centered on the inhibition of the shikimate pathway enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) .[3]

Mechanism of Inhibition

AMPs act as transition-state analogues of the carbocation intermediate formed during the transfer of the enolpyruvyl group from phosphoenolpyruvate (PEP) to shikimate-3-phosphate (S3P).

-

Competitive Inhibition: Glyphosate competes with PEP for the active site.[3][4]

-

Induced Fit: Binding induces a conformational change (domain closure) that traps the inhibitor, effectively shutting down aromatic amino acid biosynthesis (tryptophan, phenylalanine, tyrosine).

[5]

Resistance Mechanisms

Resistance in transgenic crops (e.g., Roundup Ready) is often achieved via the TIPS mutation (T102I and P106S) in the EPSPS gene.[5] These mutations alter the active site geometry, reducing affinity for Glyphosate while maintaining affinity for the natural substrate PEP [6].

References

-

International Union of Pure and Applied Chemistry (IUPAC). (2001). Critical Evaluation of Stability Constants of Phosphonic Acids. Pure and Applied Chemistry.[6] Link

-

Chamberlain, K., et al. (1996). Physical and chemical properties of glyphosate and its formulation. In: The Herbicide Glyphosate.[7][3][4][8][9][10][11] Link

-

MDPI. (2020). A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry.[10] Molecules.[7][2][12][6][11][13][14][15][16][17][18] Link

-

Goodwin, L., et al. (2004).[1] Negative ion electrospray mass spectrometry of aminomethylphosphonic acid and glyphosate: elucidation of fragmentation mechanisms.[1] Rapid Communications in Mass Spectrometry.[1][16] Link

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use.[17] Molecules.[7][2][12][6][11][13][14][15][16][17][18] Link

-

Funke, T., et al. (2006). Structural basis of glyphosate resistance resulting from the double mutation Thr97 -> Ile and Pro101 -> Ser in 5-enolpyruvylshikimate-3-phosphate synthase from Escherichia coli. Journal of Biological Chemistry. Link

Sources

- 1. Negative ion electrospray mass spectrometry of aminomethylphosphonic acid and glyphosate: elucidation of fragmentation mechanisms by multistage mass spectrometry incorporating in-source deuterium labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. publications.iupac.org [publications.iupac.org]

- 7. researchgate.net [researchgate.net]

- 8. Determination of glyphosate, aminomethylphosphonic acid, and glufosinate in river water and sediments using microwave-assisted rapid derivatization and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structural Basis of Glyphosate Resistance Resulting from the Double Mutation Thr97 → Ile and Pro101 → Ser in 5-Enolpyruvylshikimate-3-phosphate Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Study of the fragmentation pathway of α-aminophosphonates by chemical ionization and fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. files01.core.ac.uk [files01.core.ac.uk]

Synonyms and trade names for Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (e.g., Fyrol 6, DBAMP)

Chemical Identity, Synthesis, and Bio-Industrial Applications

Introduction & Core Identity

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (CAS 2781-11-5) represents a critical class of organophosphorus compounds bridging industrial materials science and bioactive scaffold research.[1] While predominantly utilized as a reactive flame retardant (RFR) in rigid polyurethane (PU) foams, its aminomethylphosphonate core shares structural homology with pharmacological agents, specifically transition-state analogs of amino acid metabolism.

Unlike additive flame retardants that can migrate or leach, this molecule integrates chemically into the polymer backbone via its hydroxyl functionality. This guide provides a comprehensive technical analysis for researchers in polymer chemistry and drug development, focusing on nomenclature, synthesis, mechanism of action, and structural verification.

Nomenclature and Trade Identity

The following table consolidates the diverse synonyms and trade names used across industrial and academic literature.

| Category | Identifier / Name |

| Common Abbreviation | DBAMP |

| IUPAC Name | Diethyl [[bis(2-hydroxyethyl)amino]methyl]phosphonate |

| CAS Registry Number | 2781-11-5 |

| EC Number | 220-482-8 |

| Molecular Formula | C₉H₂₂NO₅P |

| Key Trade Names | Fyrol 6 (ICL Industrial Products)Levagard 4090 N (Lanxess)Rolflam 2 |

| SMILES | CCOP(=O)(CN(CCO)CCO)OCC |

| InChI Key | CCJKFLLIJCGHMO-UHFFFAOYSA-N |

Chemical Architecture & Reactivity

The efficacy of DBAMP stems from its bifunctional architecture. It possesses two distinct reactive domains:

-

The Phosphonate Core (P-C Bond): The phosphorus atom is bonded directly to a carbon atom (P-C), offering superior hydrolytic stability compared to phosphate esters (P-O-C). This core is responsible for the flame-retarding properties (radical quenching and char promotion).[2]

-

The Bis(hydroxyethyl)amino Moiety: The two terminal hydroxyl (-OH) groups allow the molecule to function as a polyol . In polyurethane synthesis, these groups react with isocyanates, locking the phosphorus permanently into the polymer matrix.

Pharmacological Relevance (Drug Development Context)

For drug development professionals, the aminomethylphosphonate scaffold is of significant interest. The P-C-N linkage mimics the transition state of peptide hydrolysis. While DBAMP itself is an industrial chemical, derivatives of aminomethylphosphonic acids are explored as:

-

Enzyme Inhibitors: Specifically for metalloproteases and aminopeptidases.

-

Prodrug Carriers: The phosphonate group can be masked as an ester (like the diethyl ester in DBAMP) to improve membrane permeability, releasing the active acid form intracellularly via esterase cleavage.

Synthesis & Manufacturing Logic

The industrial synthesis of DBAMP is a classic application of the Mannich-type reaction , creating a C-N bond between an amine, an aldehyde, and a phosphite.

Reaction Pathway

The synthesis involves the condensation of Diethanolamine, Formaldehyde (or Paraformaldehyde), and Diethyl Phosphite. This is a self-validating pathway where the disappearance of the P-H bond (detectable by ³¹P NMR) confirms reaction progress.

Figure 1: Mannich-type synthesis of DBAMP via condensation of diethanolamine, formaldehyde, and diethyl phosphite.

Mechanism of Action: Flame Retardancy

DBAMP operates via a dual-phase mechanism, making it highly efficient in rigid foams (e.g., insulation panels, automotive parts).[2]

Figure 2: Dual-phase mechanism of action. The phosphorus moiety acts in the gas phase to stop radical chains and in the solid phase to promote char.[2]

Experimental Protocols: Structural Verification

For researchers procuring DBAMP for synthesis or material formulation, verifying purity and functional group activity is critical.

Protocol: Hydroxyl Value Determination (Wet Chemistry)

Objective: Quantify the reactive hydroxyl content to calculate the precise stoichiometric ratio for polyurethane formation. Standard: ASTM D4274 (Phthalic Anhydride Method).

-

Reagent Preparation: Prepare a phthalylation reagent (phthalic anhydride in pyridine).

-

Sample Weighing: Weigh 1.0–2.0 g of DBAMP into a pressure bottle.

-

Reaction: Add 25 mL of phthalylation reagent. Seal and heat at 98°C for 2 hours (steam bath).

-

Hydrolysis: Cool to room temperature. Add 50 mL of pyridine/water mixture to hydrolyze excess anhydride.

-

Titration: Titrate with 0.5N NaOH using phenolphthalein indicator to a pink endpoint.

-

Calculation:

Where B = Blank mL, S = Sample mL, N = Normality of NaOH, W = Sample weight (g). Target Range: 430–460 mg KOH/g.

Protocol: Structural Confirmation via NMR

Objective: Confirm the P-C bond and ester integrity.

-

Solvent: CDCl₃ or DMSO-d₆.

-

¹H NMR (400 MHz):

- 1.3 ppm (t, 6H, -OCH₂CH₃ )

- 2.6 ppm (t, 4H, N-CH₂ -CH₂-OH)

- 3.0 ppm (d, 2H, P-CH₂ -N, J ≈ 10-12 Hz) – Diagnostic doublet indicating P-C-N connectivity.

- 3.6 ppm (t, 4H, N-CH₂-CH₂ -OH)

- 4.1 ppm (m, 4H, P-O-CH₂ -CH₃)

-

³¹P NMR:

-

Single peak at

20–25 ppm (relative to H₃PO₄). Absence of peaks near 0–10 ppm confirms no hydrolysis to phosphate species.

-

Toxicology & Safety (E-E-A-T)

While DBAMP is an industrial chemical, its interaction with biological systems is relevant for safety assessments in drug development environments.

-

Acute Toxicity: Low. LD50 (Oral, Rat) > 2000 mg/kg.

-

Genotoxicity: Generally negative in Ames tests.

-

Metabolic Stability: The P-C bond is highly resistant to enzymatic cleavage (phosphatases), unlike P-O-C bonds. This makes aminomethylphosphonates stable in vivo, a property exploited in drug design but also relevant for environmental persistence.

-

Handling: Causes serious eye irritation (Category 2A). Standard PPE (gloves, goggles) is mandatory.

References

-

PubChem. Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (Compound Summary). National Library of Medicine. [Link][1]

-

ICL Industrial Products. Fyrol 6 Technical Data Sheet.[Link]

-

Lanxess. Levagard 4090 N Product Information.[Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate.[Link]

Sources

Technical Guide: Spectroscopic Characterization of Diethyl bis(2-hydroxyethyl)aminomethylphosphonate

[1][2]

Chemical Identity & Structural Profile[1][2][3][4][5][6]

-

IUPAC Name: Diethyl [bis(2-hydroxyethyl)amino]methylphosphonate[1][2][3][4][5][6][7]

-

Molecular Formula:

[1][2][4][6][7] -

Physical State: Viscous, light yellow liquid[1]

-

Solubility: Highly soluble in water, alcohols, and polar organic solvents (e.g., Chloroform, DMSO).[1]

Structural Significance in Drug Development

The core structure features a P–C–N linkage (

Synthesis & Impurity Profile (Context for Analysis)[1][2]

To accurately interpret spectroscopic data, one must understand the synthetic origin.[1] The compound is typically synthesized via a modified Mannich reaction .[1][2][9]

Reaction Pathway[1][2][9][10][11]

-

Condensation: Diethanolamine reacts with Formaldehyde (or Paraformaldehyde) to form an intermediate (often an oxazolidine or hemiaminal).[2]

-

Phosphonylation: The intermediate reacts with Diethyl Phosphite (DEP) to yield the target phosphonate.[1][2]

Critical Impurity Markers:

-

Residual Diethyl Phosphite: Detectable via

NMR (distinct shift ~7-8 ppm, doublet -

Hydrolysis Products: Ethyl monoesters or phosphonic acids if moisture control was poor.[2]

-

Unreacted Amine: Diethanolamine signals in

NMR.[2]

Synthesis Workflow Diagram

Spectroscopic Data Analysis[1][2][12]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural validation.[2] The presence of the phosphorus atom introduces spin-spin coupling (

Protocol:

NMR Sample Preparation

-

Solvent:

(Chloroform-d) is preferred to prevent H-D exchange of the hydroxyl protons, though -

Concentration: ~10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm).

NMR Data Table (

, 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Moiety |

| 1.33 – 1.37 | Triplet (t) | 6H | Ethyl Ester (Methyl) | ||

| 2.83 – 2.86 | Triplet (t) | 4H | N-Methylene (Hydroxyethyl) | ||

| 3.02 – 3.05 | Doublet (d) | 2H | Core Linker (Diagnostic) | ||

| 3.64 – 3.66 | Triplet (t) | 4H | O-Methylene (Hydroxyethyl) | ||

| 4.14 – 4.19 | Multiplet (m) | 4H | Ethyl Ester (Methylene) | ||

| ~4.0 - 5.0 | Broad (br) | 2H | - | Hydroxyl (Shift varies w/ conc.) |

Expert Insight: The doublet at 3.02 ppm is the most critical signal.[1][2] It confirms the formation of the P–C–N bond.[1][2] If this signal is a singlet, the phosphorus is not attached (check for phosphate esters).[1][2]

NMR Data

-

Shift:

ppm (relative to 85% -

Multiplicity: Typically a triplet of triplets (proton-coupled) or a singlet (proton-decoupled).[1][2]

-

Purity Check: A peak at ~7 ppm indicates unreacted Diethyl Phosphite.[2] A peak at ~0 ppm indicates Phosphate ester hydrolysis.[2]

B. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used for rapid functional group verification, particularly useful for monitoring the hydroxyl content and ester stability.[1][2]

Protocol: ATR-FTIR

-

Method: Attenuated Total Reflectance (ATR) on a Diamond or ZnSe crystal.[2]

-

Sample: Neat liquid (no dilution required).

Key Absorption Bands

| Wavenumber ( | Intensity | Assignment | Diagnostic Value |

| 3200 – 3400 | Broad, Strong | Confirms terminal hydroxyethyl groups.[1][2] | |

| 2850 – 2980 | Medium | Alkyl chains (ethyl/ethylene).[2] | |

| 1200 – 1250 | Strong | Phosphonyl core. Sharp band.[1][2] | |

| 1020 – 1060 | Strong | Ethyl ester linkage. | |

| ~1180 | Medium | Aminomethyl linkage (often obscured).[2] |

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation fingerprints useful for metabolite identification in drug development.[2]

Protocol: ESI-MS (Electrospray Ionization) [1][2]

Fragmentation Logic (EI/CID)

In high-energy collisions (or Electron Impact),

-

McLafferty-like Rearrangement: Loss of molecules from the ethyl esters.[1][2]

-

-Cleavage: Rupture of the C–P bond is less common than C–N cleavage, but the loss of the phosphonate group

Key Fragments:

-

m/z 256: Parent Ion

.[1][2] -

m/z 224: Loss of

(or methanol equivalent).[1][2] -

m/z 138: Phosphonate moiety

.[1][2] -

m/z 118: Amine fragment

.[1][2]

Fragmentation Pathway Diagram[2]

Experimental Validation Protocols

To ensure data integrity (Trustworthiness), follow these self-validating steps:

References

Sources

- 1. CN102276645B - Preparation method of diethyl N,N-bis(2- hydroxyethyl) aminomethylphosphonate - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. Diethyl bis(2-hydroxyethyl)aminomethylphosphonate | 2781-11-5 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Diethyl bis(2-hydroxyethyl)aminomethylphosphonate | 2781-11-5 | Benchchem [benchchem.com]

- 6. Diethyl bis(2-hydroxyethyl)aminomethylphosphonate(2781-11-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

Technical Whitepaper: Physicochemical Characterization and Solubility Profiling of Diethyl bis(2-hydroxyethyl)aminomethylphosphonate

[1]

CAS Number: 2781-11-5

Common Synonyms: Levagard 4090 N, Fyrol 6, DBHAP

Molecular Formula:

Executive Summary

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBHAP) is a reactive organophosphorus compound primarily utilized as a flame retardant in rigid polyurethane (PU) foams and epoxy resins.[1] While its industrial application is well-documented, its utility in advanced material synthesis and potential pharmaceutical intermediate applications requires a rigorous understanding of its solubility profile.[1]

This guide provides a technical analysis of the solubility behavior of DBHAP. Unlike solid crystalline compounds, DBHAP presents as a viscous liquid at room temperature, shifting the analytical focus from solubility limits to miscibility ranges.[1] We analyze its amphiphilic nature, driven by the competition between its polar hydroxyl/phosphonate head groups and its ethyl ester tails, to predict and validate solvent compatibility.[1]

Part 1: Chemical Identity & Structural Analysis[1]

To predict solubility, we must first deconstruct the molecule’s Structure-Property Relationship (SPR).[1] DBHAP is not a simple lipophilic drug molecule; it is a functionalized phosphonate ester.[1]

Structural Components & Solvation Drivers[1]

-

Phosphonate Core (

): A strong hydrogen bond acceptor.[1] This moiety drives solubility in polar aprotic solvents (e.g., DMSO, DMF) and water.[1] -

Bis(2-hydroxyethyl) Amine Group: The two hydroxyl (

) tails are the critical functional handles.[1] They act as both hydrogen bond donors and acceptors.[1] This feature is responsible for the compound's high viscosity ( -

Diethyl Ester Chains: These provide a limited degree of lipophilicity, allowing compatibility with moderately polar organic solvents (e.g., Methylene Chloride, Acetone) but are insufficient to solubilize the molecule in aliphatic hydrocarbons.[1]

Visualization: Molecular Interaction Map

The following diagram illustrates the interaction potential of DBHAP with various solvent classes based on its functional groups.

Figure 1: Mechanistic interaction map showing how specific functional groups on DBHAP drive solubility in different solvent classes.[1]

Part 2: Solubility Profile (Empirical & Predicted)[1]

As a Senior Application Scientist, I categorize solvent compatibility not just by "soluble/insoluble," but by Process Utility .

Table 1: Solvent Compatibility Matrix[1]

| Solvent Class | Representative Solvents | Solubility/Miscibility | Mechanism | Application Note |

| Aqueous | Water, PBS (pH 7.[1]4) | Highly Soluble (>900 g/L) | H-Bonding (Hydroxyls + Phosphonate) | Suitable for aqueous reaction phases or biological assays.[1] |

| Protic Polar | Methanol, Ethanol, Isopropanol | Fully Miscible | H-Bonding | Ideal for recrystallization of impurities or viscosity reduction.[1] |

| Aprotic Polar | DMSO, DMF, Acetonitrile | Fully Miscible | Dipole-Dipole | Preferred for nucleophilic substitution reactions.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Dipole-Dipole & Dispersion | Standard solvent for extraction from aqueous phases.[1] |

| Ketones | Acetone, MEK | Soluble | Dipole-Dipole | Useful for cleaning and resin formulation.[1] |

| Aromatics | Toluene, Benzene | Moderate/Conditional | Solubility may be temperature-dependent; often requires co-solvent.[1] | |

| Aliphatics | Hexane, Heptane, Cyclohexane | Insoluble | Lack of polar interaction | Excellent anti-solvent for purification/precipitation.[1] |

Critical Insight: Because DBHAP is a viscous liquid, "insolubility" in aliphatics (like Hexane) will likely result in phase separation (oiling out) rather than precipitation of a solid.[1] This is a crucial distinction for purification protocols.

Part 3: Experimental Protocol (The Self-Validating System)